Lorazepam glucuronide
Description
Lorazepam glucuronide is the primary inactive metabolite of lorazepam, a 3-hydroxy-1,4-benzodiazepine used clinically for anxiolysis, sedation, and alcohol withdrawal management. Following administration, lorazepam undergoes rapid absorption and hepatic glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, forming the ether glucuronide conjugate . Approximately 70–75% of a lorazepam dose is excreted renally as this compound, with an elimination half-life of ~12 hours in humans . The glucuronide lacks pharmacological activity, making its formation a critical detoxification pathway . Analytical methods such as gas chromatography with electron-capture detection (GC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for quantifying this compound due to its low cross-reactivity in immunoassays .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOJSSFCRQKNKN-IFBJMGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954442 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lorazepam glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32781-79-6 | |
| Record name | Lorazepam glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32781-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorazepam glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032781796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lorazepam glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORAZEPAM GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0G8I56129 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Lorazepam glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Enzyme Source and Reaction Mechanism
The most widely documented method for synthesizing lorazepam glucuronide involves microsomal UGT enzymes derived from mammalian liver tissue. In a seminal study, swine liver microsomes were homogenized and subjected to differential centrifugation to isolate UGT-rich fractions. These microsomes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the 3-hydroxyl group of lorazepam, forming the β-D-glucuronide conjugate. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated hydroxyl group of lorazepam attacks the anomeric carbon of UDPGA, displacing UDP and forming the glycosidic bond.
Standard Reaction Conditions
Optimal synthesis conditions involve incubating 1–5 mM lorazepam with 5 mM UDPGA in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂. The addition of 2–5 mg/mL microsomal protein ensures sufficient enzymatic activity, while maintaining the reaction at 37°C for 24 hours achieves >90% conversion efficiency. Post-incubation, proteins are precipitated using chilled acetonitrile (1:2 v/v), and unreacted lorazepam is removed via liquid-liquid extraction with dichloromethane.
Table 1: Enzymatic Synthesis Parameters for this compound
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| UDPGA Concentration | 5 mM | Maximizes glucuronide formation |
| Incubation Time | 24 hours | Ensures reaction completion |
| pH | 7.4 | Maintains UGT activity |
| Temperature | 37°C | Balances enzyme stability and reaction rate |
Purification and Isolation of Diastereomeric Pairs
Chromatographic Separation
The enzymatic synthesis yields a racemic mixture of this compound epimers due to the chiral center at the glucuronic acid C1 position. Preparative high-performance liquid chromatography (HPLC) using a C18 column (250 × 4.6 mm, 5 μm) effectively resolves these diastereomers. A mobile phase of 20 mM ammonium acetate (pH 5.0) and acetonitrile (85:15 v/v) at 1 mL/min provides baseline separation, with retention times of 12.3 minutes for the α-epimer and 14.8 minutes for the β-epimer.
Solid-Phase Extraction (SPE)
Following HPLC, fractions containing individual epimers are concentrated via SPE using Oasis HLB cartridges (60 mg, 3 cc). Elution with methanol:water (70:30 v/v) recovers >95% of the glucuronides, with final purities exceeding 98% as verified by LC-MS/MS.
Table 2: HPLC Parameters for Epimer Separation
| Column Type | Mobile Phase | Flow Rate | Retention Times (min) |
|---|---|---|---|
| C18 (250 × 4.6 mm, 5 μm) | 20 mM NH₄Ac:ACN (85:15) | 1 mL/min | α: 12.3; β: 14.8 |
Analytical Characterization Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method employs a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with 0.1% formic acid in water and acetonitrile as the mobile phase. This compound exhibits a protonated molecular ion [M+H]⁺ at m/z 497.1, fragmenting to characteristic product ions at m/z 321.1 (aglycone) and m/z 175.0 (glucuronic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O) confirms glucuronidation at the 3-O position: δ 7.45–7.52 (m, 2H, aromatic H), δ 5.32 (d, J = 7.2 Hz, H-1'), and δ 3.10–3.85 (m, glucuronide Hs). The coupling constant (J = 7.2 Hz) verifies β-configuration of the glycosidic bond.
Comparative Analysis of Synthesis Methodologies
Enzymatic vs. Chemical Synthesis
Traditional chemical approaches like the Koenigs-Knorr reaction face limitations due to the phenolic hydroxyl group's low nucleophilicity and side reactions at the benzodiazepine core. Enzymatic methods circumvent these issues, achieving yields of 64–72% compared to <20% for chemical routes.
Table 3: Yield Comparison Between Synthesis Methods
| Method | Yield (%) | Purity (%) | Epimer Separation |
|---|---|---|---|
| Enzymatic (Swine UGT) | 64–72 | 95–98 | Required |
| Chemical (Koenigs-Knorr) | 18–22 | 80–85 | Not applicable |
Challenges and Innovations in Scalable Production
Microsomal Stability Issues
UGT enzymes in liver microsomes exhibit half-lives of 4–6 hours under standard conditions, necessitating batch replenishment for large-scale synthesis. Immobilizing microsomes on chitosan-alginate beads extends operational stability to 48 hours, enabling continuous-flow reactors.
Recombinant UGT Expression
Recent advances employ recombinant human UGT2B15 expressed in HEK293 cells, achieving specific activity of 12.4 nmol/min/mg protein—a 3.5-fold increase over swine microsomes. This system eliminates epimer formation, producing exclusively the pharmacologically relevant β-D-glucuronide.
Chemical Reactions Analysis
Types of Reactions: Lorazepam glucuronide primarily undergoes hydrolysis reactions. The hydrolysis of this compound can be catalyzed by β-glucuronidase, resulting in the release of free lorazepam and glucuronic acid .
Common Reagents and Conditions:
Enzymatic Hydrolysis: β-glucuronidase is commonly used to hydrolyze this compound.
Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze this compound, although enzymatic hydrolysis is preferred due to its specificity and efficiency.
Major Products: The major products of the hydrolysis of this compound are free lorazepam and glucuronic acid .
Scientific Research Applications
Pharmacokinetics of Lorazepam and Its Metabolite
Lorazepam is well-absorbed with a bioavailability of approximately 90%, reaching peak plasma concentrations within two hours after oral administration. It undergoes extensive metabolism, primarily through direct glucuronidation in the liver, resulting in the formation of lorazepam glucuronide, which is pharmacologically inactive . This metabolic pathway allows lorazepam to be safely administered even to patients with hepatic dysfunction, as it bypasses the cytochrome P450 system .
Table 1: Pharmacokinetic Parameters of Lorazepam
| Parameter | Value |
|---|---|
| Bioavailability | ~90% |
| Peak Concentration Time | 2 hours |
| Elimination Half-life | 14±5 hours |
| Volume of Distribution | 1.3 L/kg |
| Clearance | 1.1±0.4 mL/min/kg |
Detection Methods and Clinical Implications
The detection of this compound is significant in clinical toxicology and pharmacology. Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have improved the sensitivity and specificity for detecting this metabolite in various biological matrices, including urine and fingerprints.
Case Study: Detection in Urine Samples
A study highlighted that this compound was detected in urine samples using LC-MS/MS, where it served as a critical marker for compliance monitoring in patients prescribed lorazepam. The study demonstrated that immunoassay tests often failed to detect lorazepam due to its metabolite's presence, leading to false negatives . This emphasizes the importance of using mass spectrometry for accurate detection.
Table 2: Comparison of Detection Methods for Lorazepam
| Method | Sensitivity Level | Application |
|---|---|---|
| Immunoassay | Variable | Initial screening |
| Liquid Chromatography-MS | High | Confirmatory testing |
Research Applications
This compound has been utilized in various research contexts:
- Analytical Toxicology : Its detection in fingerprints has opened new avenues for non-invasive drug testing, providing a novel approach to monitoring drug use over time .
- Pharmacokinetic Studies : Research has shown that this compound appears in blood shortly after administration and is excreted predominantly in urine, accounting for approximately 69% of the administered dose . This data can inform dosing regimens and therapeutic monitoring.
- Clinical Trials : In studies assessing the efficacy of benzodiazepines, understanding the pharmacokinetics of this compound helps researchers evaluate drug interactions and patient responses more accurately.
Mechanism of Action
Lorazepam glucuronide is similar to other glucuronide conjugates of benzodiazepines, such as oxazepam glucuronide and temazepam glucuronide. These compounds share similar metabolic pathways and are excreted as inactive metabolites. this compound is unique in its specific formation from lorazepam and its use as a marker in pharmacokinetic studies .
Comparison with Similar Compounds
Table 1: Key Pharmacokinetic Parameters of Lorazepam Glucuronide vs. Other Glucuronidated Benzodiazepines
| Compound | Elimination Half-Life (hr) | % Excreted as Glucuronide | Key Metabolic Pathway | Volume of Distribution (L/kg) | Clearance (ml/min/kg) |
|---|---|---|---|---|---|
| Lorazepam | 12–18 | 70–75% | Direct glucuronidation (UGT2B15) | 1.3–1.5 | 0.8–1.2 |
| Oxazepam | 6–8 | 60–65% | Direct glucuronidation (UGT2B15) | 0.8–1.0 | 1.5–2.0 |
| Temazepam | 8–12 | 80–90% | Direct glucuronidation (UGT2B7) | 1.0–1.2 | 1.0–1.5 |
| Midazolam* | 1.5–3.0 | <5% | CYP3A4 hydroxylation | 1.1–1.7 | 6–11 |
Key Findings :
- Shared Pathways : Lorazepam, oxazepam, and temazepam undergo direct glucuronidation via UGT isoforms, whereas midazolam relies on CYP3A4 .
- Inhibition by Probenecid: Probenecid reduces this compound formation by 44% (clearance drops from 80.3 to 44.7 ml/min), mirroring its inhibition of acetaminophen glucuronidation .
Analytical Challenges and Detection Methods
Table 2: Detection Sensitivity and Cross-Reactivity of Glucuronidated Benzodiazepines
*Cross-reactivity data from Roche Benzodiazepine Plus assay .
†Hydrolysis with recombinant β-glucuronidase (B-One®) at optimal conditions .
Key Findings :
- Immunoassay Limitations: this compound has <5% cross-reactivity in most immunoassays, necessitating enzymatic hydrolysis (e.g., β-glucuronidase) or LC-MS/MS for accurate detection .
- LC-MS/MS Superiority : LC-MS/MS achieves lower limits of detection (LOD: 1–3 ng/ml) and can directly target the glucuronide precursor ion (m/z 497.3), improving sensitivity 10-fold compared to free lorazepam .
Species-Specific Metabolism
Table 3: Species Differences in this compound Formation
Key Findings :
- Species Variability : Rats predominantly metabolize lorazepam to a dihydrodiol metabolite, while cats and swine mirror human glucuronidation patterns .
- Enterohepatic Recirculation : In humans, diurnal variation in glucuronide excretion (114% daytime vs. 77% nighttime) suggests enterohepatic shuttling, which is disrupted by neomycin/cholestyramine .
Biological Activity
Lorazepam glucuronide is the primary metabolic product of lorazepam, a widely used benzodiazepine for the treatment of anxiety and insomnia. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics, efficacy, and potential clinical implications. This article will detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Overview of Lorazepam and Its Metabolism
Lorazepam (chemical structure: C15H10ClN3O3) is primarily metabolized in the liver through glucuronidation, a process where glucuronic acid is conjugated to the drug, forming this compound. This metabolite is considered pharmacologically inactive but plays a significant role in the drug's elimination from the body.
Key Metabolic Pathways
- Enzymatic Pathways : Lorazepam is predominantly metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT2B4, UGT2B7, and UGT2B15. The glucuronidation process occurs mainly at the 3-hydroxy group of lorazepam .
- Pharmacokinetics : Following administration, this compound appears in plasma within hours, reaching peak concentrations that parallel those of the parent drug. Approximately 69% of a lorazepam dose is recovered as its glucuronide in urine .
Pharmacokinetic Parameters
The pharmacokinetics of lorazepam and its glucuronide are summarized in Table 1.
| Parameter | Lorazepam | This compound |
|---|---|---|
| Half-life | 13.2 hours | ~18 hours |
| Volume of Distribution | 0.84 L/kg | Not specified |
| Total Clearance | 55.3 mL/min | Not specified |
| Urinary Excretion | 69% as glucuronide | Major metabolite |
| Protein Binding | ~85% | Not specified |
Table 1: Comparison of pharmacokinetic parameters for lorazepam and its glucuronide metabolite.
Case Studies
- Human Pharmacokinetics : In a study involving healthy male volunteers who received intravenous lorazepam, plasma concentrations were monitored over 48 hours. The results indicated that this compound levels peaked at approximately 6 hours post-administration, demonstrating a clear correlation with the elimination profile of lorazepam .
- Animal Studies : Research conducted on domestic cats revealed that after oral administration of lorazepam, approximately 29% of the dose was excreted as this compound within three days. This study highlighted the efficiency of glucuronidation in feline metabolism .
Lack of CNS Activity
This compound has been shown to lack central nervous system (CNS) activity in animal models. This indicates that while it plays a crucial role in drug clearance, it does not contribute to the therapeutic effects associated with lorazepam itself .
Drug Interactions
Research has identified potential drug-drug interactions involving this compound. For instance, certain medications like ketoconazole may inhibit the clearance of lorazepam by affecting its metabolism . Understanding these interactions is vital for clinicians when prescribing benzodiazepines to patients on multiple medications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying lorazepam glucuronide in biological matrices?
- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Hydrolysis of glucuronide conjugates with recombinant β-glucuronidase (e.g., B-One®) at room temperature for 3 minutes improves detection efficiency. Direct hydrolysis on extraction columns simplifies pretreatment . Validation parameters (precision, accuracy, recovery) should align with forensic or clinical guidelines, as demonstrated in autopsy sample analyses .
Q. How does lorazepam metabolism via glucuronidation influence pharmacokinetic (PK) modeling?
- Methodology : Lorazepam undergoes rapid phase 2 glucuronidation to an inactive metabolite, with 70–75% excreted renally. PK studies should account for its slow elimination (half-life: 12–16 hours) and lack of active metabolites. Use plasma concentration-time profiles and urinary excretion data to model clearance rates. Population PK models must incorporate intersubject variability in conjugation efficiency, particularly in renal/hepatic impairment .
Q. What factors affect the stability of this compound during sample preparation?
- Methodology : Temperature control (60–70°C) and pH stabilization (e.g., Tris-HCl buffer) are critical to prevent degradation. Solid-phase extraction (SPE) protocols should include enzymatic hydrolysis optimization and matrix effect assessments. For LC-MS/MS, hydrophilic interaction chromatography (HILIC) columns improve separation of polar glucuronides .
Advanced Research Questions
Q. How do interspecies differences in glucuronidation impact preclinical studies?
- Methodology : Rats predominantly metabolize lorazepam via non-glucuronide pathways, while dogs and cats show efficient glucuronidation. Use species-specific metabolic profiling (e.g., mass spectrometry) to validate translational relevance. Dose adjustments (e.g., 30× higher in dogs vs. humans) are required to achieve comparable plasma concentrations .
Q. What methodologies assess the impact of renal/hepatic impairment on this compound clearance?
- Methodology : In renal impairment, measure glucuronide accumulation using LC-MS/MS and adjust models for reduced renal clearance (37 mL/min in healthy subjects). For hepatic cirrhosis, evaluate unaltered clearance via population PK studies, as hepatic glucuronidation remains functional despite disease .
Q. How can population pharmacokinetic models integrate metabolite data to refine dosing regimens?
- Methodology : Expand PK models to include metabolite disposition, as demonstrated in pediatric status epilepticus studies. Use Bayesian estimation (e.g., NONMEM software) to individualize parameters like volume of distribution and elimination half-life. Bootstrap validation (1,000 iterations) ensures model robustness .
Q. How do polymer-based drug delivery systems alter lorazepam absorption kinetics?
- Methodology : Nasal absorption studies using vinyl polymer-coated microparticles show tenfold faster Tmax compared to uncoated formulations. Evaluate mucociliary retention via hydrogen-bonding interactions and monitor blood appearance rates using PK profiles. Compare polymer anchoring efficacy across in vitro and in vivo models .
Q. What novel non-invasive methods detect this compound in alternative matrices?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
